1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one
Overview
Description
1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one, also known as 1-(3,4-dihydro-2H-chromen-6-yl)ethanone, is a chemical compound with the molecular formula C11H12O2 and a molecular weight of 176.22 g/mol . This compound is characterized by a benzopyran ring structure, which is a common motif in various natural and synthetic compounds.
Preparation Methods
The synthesis of 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the condensation of 3,4-dihydro-2H-1-benzopyran-6-carbaldehyde with acetone in the presence of a base such as sodium hydroxide . The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . It may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one can be compared with other benzopyran derivatives, such as:
Coumarin: A natural compound with anticoagulant properties.
Chromone: Known for its anti-inflammatory and anticancer activities.
Flavonoids: A class of compounds with diverse biological activities, including antioxidant and anti-inflammatory effects.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(3,4-dihydro-2H-chromen-6-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8(12)9-4-5-11-10(7-9)3-2-6-13-11/h4-5,7H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXUMNKQKVFPNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80493799 | |
Record name | 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80493799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58621-52-6 | |
Record name | 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80493799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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